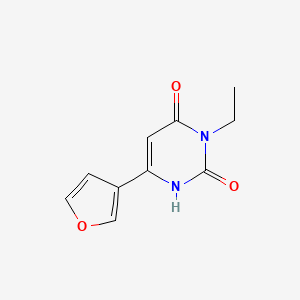
3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3E6FTPD) is a heterocyclic organic compound belonging to the tetrahydropyrimidine family. It is a highly versatile compound that has been used in a range of scientific research applications, including medicinal chemistry, drug development, and biochemistry. The synthesis of 3E6FTPD is relatively straightforward, and its chemical structure and properties make it an ideal candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The compound 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives have been synthesized through various chemical reactions. For instance, a one-pot multicomponent reaction has been utilized to synthesize related compounds, demonstrating the versatility of synthesis methods for such complex molecules. The structural confirmation of these compounds is achieved through comprehensive spectroscopic methods, including FTIR, HRESI-MS, and both 1D and 2D NMR techniques (Hery Suwito et al., 2017).
Physical Properties Studies
Studies on the density, viscosity, and ultrasonic properties of ethyl/methyl derivatives of similar compounds in ethanolic solutions have been conducted. These studies offer insights into the molecular interactions and acoustical properties, which are crucial for understanding the solubility and reactivity of such compounds in various solvents (S. Bajaj & P. Tekade, 2014).
Reactivity and Mechanistic Insights
Research has delved into the reactions of furan-3-ones with various nucleophiles, leading to the formation of diverse compounds. These studies not only expand the chemical space of furan-based pyrimidines but also provide valuable mechanistic insights into the Michael type reactions, which are fundamental to synthetic organic chemistry (Mustafa Sacmacl et al., 2012).
Advanced Synthesis Approaches
The development of straightforward synthesis methods for functionalized furo[3,4-d]pyrimidine-2,4-diones showcases the continuous efforts in optimizing the synthesis routes for such compounds. These methods involve Curtius rearrangement followed by reactions with amines and subsequent ring closure to the desired bicyclic scaffolds, highlighting the strategic manipulation of functional groups to achieve complex heterocyclic structures (Laurens M. De Coen et al., 2015).
Photoinduced Direct Oxidative Annulation
Innovative photoinduced direct oxidative annulation methods have been explored for the synthesis of highly functionalized polyheterocyclic compounds. These methods leverage the excited-state intramolecular proton transfer (ESIPT) phenomenon, eliminating the need for transition metals and oxidants, thus contributing to greener chemistry practices (Jin Zhang et al., 2017).
Eigenschaften
IUPAC Name |
3-ethyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-9(13)5-8(11-10(12)14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHVABUZQYSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




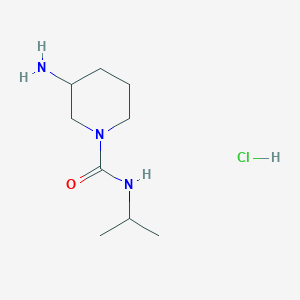



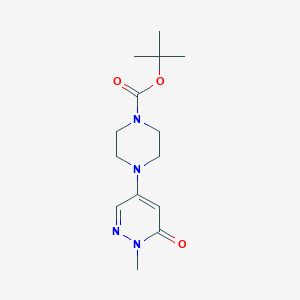
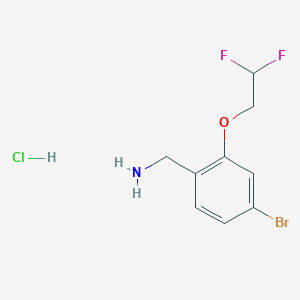

![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
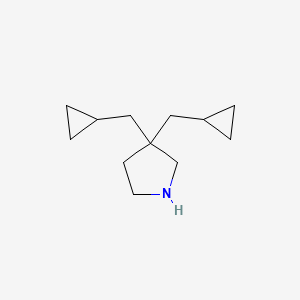
![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
![Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether](/img/structure/B1484249.png)
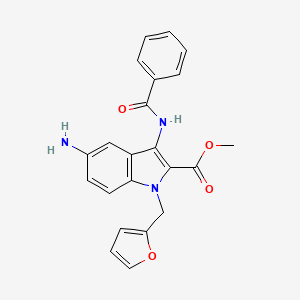
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1484253.png)